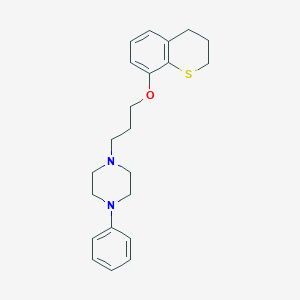
Clorofosfina de bis(3,5-di(trifluorometil)fenil)
Descripción general
Descripción
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a chemical compound with the empirical formula C16H6ClF12P . It has a molecular weight of 492.63 .
Synthesis Analysis
This compound is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and ligands for enantioselective hydrogenations . It also serves as a catalyst for asymmetric hydrogenation and is used in asymmetric hydrovinylation reactions .Molecular Structure Analysis
The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is represented by the SMILES string FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F . The InChI key is DFZQEHBNAJGDCT-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a solid at room temperature . It has a melting point of 25-29 °C . The functional group present in this compound is phosphine .Aplicaciones Científicas De Investigación
Hidrogenación asimétrica
Este compuesto se utiliza como reactivo para la síntesis de ligandos quirales de fosfina-aminofosfina para la hidrogenación asimétrica catalizada por rodio . La hidrogenación asimétrica es un tipo de reacción química en la que se agrega hidrógeno a través de un doble enlace o un triple enlace en una molécula que tiene múltiples caras o direcciones potenciales de aproximación para el hidrógeno entrante. El proceso se llama asimétrico porque el hidrógeno se agrega preferentemente a una cara o dirección, lo que lleva a un producto quiral o "con mano".
Reacciones de alquilación estereoselectivas catalizadas por paladio
La clorofosfina de bis(3,5-di(trifluorometil)fenil) se utiliza como ligando para las reacciones de alquilación estereoselectivas catalizadas por paladio . En estas reacciones, un grupo alilo (una cadena de carbono unida a un doble enlace) se transfiere a un nucleófilo adecuado. El catalizador de paladio, junto con el ligando, ayuda a controlar la estereoquímica del producto resultante.
Hidrogenaciones enantioselectivas
Este compuesto también se utiliza en hidrogenaciones enantioselectivas . La hidrogenación enantioselectiva es un tipo especial de hidrogenación que produce un enantiómero preferentemente sobre el otro. Esto es particularmente importante en la producción de productos farmacéuticos, ya que los diferentes enantiómeros de una molécula pueden tener diferentes actividades biológicas.
Catalizador para la hidrogenación asimétrica
Sirve como un análogo de Josiphos, que es un tipo de ligando utilizado en la hidrogenación asimétrica
Safety and Hazards
When handling Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, it is recommended to wear personal protective equipment/face protection . Avoid dust formation and do not get it in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .
Mecanismo De Acción
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane, is a phosphine ligand . It primarily targets metal ions in various organic reactions, acting as a ligand to form metal-organic complexes .
Mode of Action
This compound interacts with its targets (metal ions) through coordination bonds, where the phosphorus atom in the phosphine group donates a pair of electrons to the metal ion . This interaction leads to the formation of metal-organic complexes, which are often used as catalysts in various organic reactions .
Biochemical Pathways
It’s known to be involved in several types of organic reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Like other phosphine ligands, it’s likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is the formation of metal-organic complexes . These complexes can act as catalysts in various organic reactions, facilitating the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may lead to the oxidation of the phosphine group, affecting its ability to form complexes with metal ions . Therefore, it’s typically stored and used under inert conditions to prevent oxidation .
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQEHBNAJGDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408374 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142421-57-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)

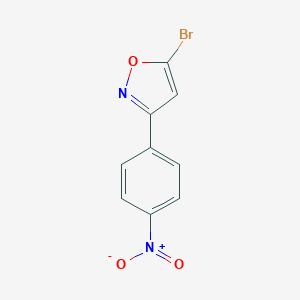
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
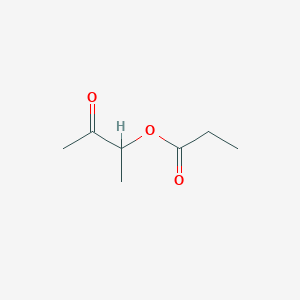
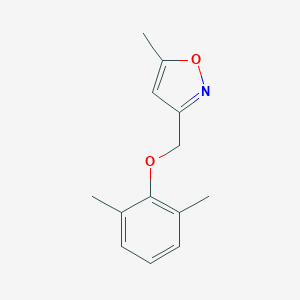
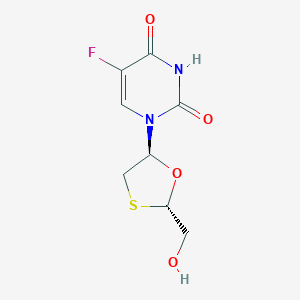
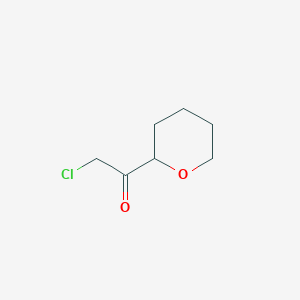


![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
